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Introduction

Mutations in the Ubiquitin-like Modifier Activating Enzyme 5 (UBA5S) gene are increasingly
recognized as a cause of a spectrum of severe neurological disorders. UBAS5 is the E1-
activating enzyme for the Ubiquitin-Fold Modifier 1 (UFML1), initiating the post-translational
modification process known as UFMylation. This pathway is crucial for cellular homeostasis,
particularly in the context of endoplasmic reticulum (ER) stress, and its disruption has profound
conseqguences on neuronal development and function. This guide provides a comprehensive
overview of the current understanding of UBA5-related neurological disorders, intended to
serve as a valuable resource for researchers and professionals in drug development.

The UFMylation Pathway: A Brief Overview

UFMylation is a ubiquitin-like modification system that involves the sequential action of three
enzymes: UBA5S (E1), UFCL1 (E2), and UFL1 (E3). The process begins with the ATP-dependent
activation of UFM1 by UBAS5, forming a high-energy thioester bond. Activated UFM1 is then
transferred to the E2 conjugating enzyme, UFC1. Finally, the E3 ligase, UFL1, facilitates the
transfer of UFM1 to specific substrate proteins.[1][2][3] The precise downstream targets and
the full scope of UFMylation's cellular functions are still under active investigation, but evidence
points to a critical role in ER homeostasis, protein folding, and cellular stress responses.[4][5]
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Clinical Manifestations of UBA5 Mutations

Biallelic mutations in the UBA5S gene lead to a range of autosomal recessive neurological
disorders, primarily categorized into three overlapping phenotypes:

o Developmental and Epileptic Encephalopathy 44 (DEE44): This is the most commonly
reported phenotype, characterized by early-infantile onset of severe global developmental
delay, intractable epilepsy, axial hypotonia, appendicular hypertonia, and movement
disorders such as dystonia and chorea.[5][6][7] Microcephaly is also a frequent finding.[6][8]

e Spinocerebellar Ataxia, Autosomal Recessive 24 (SCAR24): This phenotype is characterized
by childhood-onset cerebellar ataxia, gait and limb ataxia, and in some cases, nystagmus
and delayed speech.[6][7]

o Severe Congenital Neuropathy: This is a rarer and more severe presentation, leading to
early infantile death due to respiratory failure.[7]

A summary of the clinical features associated with UBA5 mutations is presented in Table 1.

Table 1: Clinical Phenotypes Associated with UBAS5
Mutations
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Clinical Feature

Associated Phenotypes

Frequency

Neurological

Global Developmental Delay

DEEA44, Severe Congenital

Common (50-80%)[6]

Neuropathy
Intellectual Disability DEE44 Common (50-80%)[6]
Seizures (Epilepsy) DEE44 Common (50-80%)[6]
Axial Hypotonia DEE44 Common([7]
Appendicular

) . DEE44 Common(7]

Hypertonia/Spasticity
Movement Disorders

DEE44 Common([7]

(Dystonia, Chorea)

Cerebellar Atrophy/Ataxia

SCAR24, DEE44

Common (50-80%)[6]

Microcephaly DEE44 Common[6][8]
Absent Speech DEE44 Common (>50%)[6]
Other

Failure to Thrive/Growth Delay = DEE44 Common[5]

Vision Defects DEE44 Reported[7]

Molecular Pathogenesis

The pathogenic variants in UBA5S are typically compound heterozygous, with one allele often

being a hypomorphic missense variant and the other a more severe loss-of-function allele (e.g.,

nonsense, frameshift).[5] The severity of the clinical phenotype often correlates with the

residual activity of the UBA5 enzyme.[9][10] Functional studies have demonstrated that

pathogenic mutations can lead to:

e Reduced protein stability and expression.

e Impaired ATP binding.
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» Defective UFM1 activation (adenylation).

« Inefficient transfer of UFM1 to UFC1 (transthiolation).[11]

These defects collectively result in a significant reduction in cellular UFMylation, leading to ER

stress and neuronal apoptosis, particularly affecting inhibitory GABAergic interneurons.[5][12]

Table 2: Quantitative Analysis of UBA5 Enzyme
Kinetics and Allelic Strength

) UFM1 UFM1
Allelic o . ]
. Activation Transthiolation
UBADS Variant Strength ] ) Reference
S (relative to (relative to
Classification

WT) WT)

Wild-Type N/A 100% 100% [O][11]

i Significantly
p.Ala371Thr Mild ~100% [9][11]
reduced
p.Val260Met Intermediate Reduced Not reported [13]
] Severely

p.Arg55His Severe ) ) Not reported [13]
impaired
Severely

p.Leu254Pro Severe ] ) Not reported [13]
impaired
Severely

p.Cys303Arg Severe ] ) Not reported [13]
impaired

p.Gly168Glu Severe Not soluble Not reported [11]

p.GIn312Leu Not specified Mildly reduced Not reported [9]

Note: This table represents a summary of available data. The exact quantitative values can

vary between studies and experimental conditions.

Signaling Pathways and Experimental Workflows
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The UFMylation pathway is a linear cascade. A simplified representation of this pathway and a
typical experimental workflow for investigating UBA5 mutations are depicted below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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